

Unraveling the Crystalline Architecture of Ammonium Niobium Oxalate Hydrate: A Technical Guide

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Compound of Interest						
Compound Name:	Niobium oxalate					
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of ammonium **niobium oxalate** hydrate, a compound of significant interest in materials science and catalysis. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes the procedural workflows for clarity and reproducibility.

Introduction

Ammonium **niobium oxalate** hydrate is a versatile precursor for the synthesis of various niobium-based materials, including catalysts, advanced ceramics, and electronic components. Its utility stems from its water solubility, high reactivity, and relatively low toxicity. Understanding its crystal structure is paramount for controlling the properties of the final materials. This guide focuses on the different crystalline forms of ammonium **niobium oxalate** hydrate, providing a consolidated resource for researchers in the field.

Crystal Structure and Quantitative Data

Ammonium **niobium oxalate** hydrate exists in several crystalline forms, with the specific structure depending on the stoichiometry and crystallization conditions. The most well-characterized phases are detailed below.



Ammonium Tris(oxalato)oxoniobate(V) Monohydrate - (NH₄)₃NbO(C₂O₄)₃·H₂O

The structure of this complex was first determined by Mathern, Weiss, and Rohmer in 1969. The niobium atom is seven-coordinated, forming a pentagonal bipyramidal geometry with three bidentate oxalate groups and one oxygen atom.[1][2]

Ammonium Diaquadioxalateoxoniobate(V) Dihydrate and Trihydrate

Several hydrated forms of ammonium diaquadioxalateoxoniobate(V) have been identified, with the dihydrate and trihydrate being prominent.

- Monoclinic Trihydrate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O): The Joint Committee on Powder Diffraction Standards (JCPDS) card 83-1993 describes a monoclinic crystal structure for this compound.[3][4]
- Dihydrate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·2H₂O): The crystal structure of the dihydrate was detailed by Svensson et al. in 1993.[4]

A study by Papulovskiy et al. investigated the transformation of a mixture of the trihydrate (Phase I) and dihydrate (Phase II) upon mild heating into a new orthorhombic phase, catena- $NH_4[NbO_2/2(C_2O_4)_2(H_2O)]$ (Phase III), which has a polymeric chain structure.

Table 1: Summary of Crystallographic Data for Ammonium **Niobium Oxalate** Hydrate Phases



Compound Formula	Common Name/Phas e	Crystal System	Space Group	Lattice Parameters	Reference
(NH4)3NbO(C 2O4)3·H2O	-	-	-	-	Mathern et al., 1969[1][2]
NH4[NbO(C2 O4)2(H2O)2]·3 H2O	Trihydrate	Monoclinic	-	-	JCPDS 83- 1993[3][4]
NH4[NbO(C ₂ O ₄) ₂ (H ₂ O) ₂]·2 H ₂ O	Dihydrate	-	-	-	Svensson et al., 1993[4]
catena- NH4[NbO2/ 2(C2O4)2(H2O)]	Phase III	Orthorhombic	-	-	Papulovskiy et al.

Note: Detailed lattice parameters and space groups require access to the original publications or crystallographic databases.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of ammonium **niobium oxalate** hydrate, compiled from various research sources.

Synthesis of Ammonium Niobium Oxalate Hydrate

A general and adaptable synthesis procedure is outlined below. The specific crystalline phase obtained can be influenced by the stoichiometry of the reactants and the crystallization conditions.

3.1.1. Materials and Reagents

- Niobium pentoxide (Nb₂O₅) or Hydrated Niobium Oxide
- Potassium bisulfate (KHSO₄) (as a fluxing agent)



- Oxalic acid (H₂C₂O₄)
- Ammonium oxalate ((NH₄)₂C₂O₄)
- Deionized water
- Acetic acid (CH₃COOH) (for washing)

3.1.2. Synthesis Procedure

- Fusion: Niobium pentoxide is mixed with potassium bisulfate in a platinum crucible and heated until a complete melt is formed. This step lowers the processing temperature required to bring the refractory Nb₂O₅ into a reactive state.[5]
- Leaching and Washing: The cooled melt is ground into a fine powder and then leached with water. The resulting hydrated niobium oxide is thoroughly washed with a dilute acetic acid solution and deionized water to remove impurities.[5]
- Complexation and Crystallization: The washed hydrated niobium oxide is added to a heated aqueous solution containing a specific stoichiometric ratio of oxalic acid and ammonium oxalate. The solution is stirred continuously to ensure complete reaction and homogenization.[5]
- Isolation and Drying: The solution is then cooled to induce crystallization of the ammonium **niobium oxalate** hydrate. The resulting crystals are collected by filtration, washed, and dried under controlled conditions (e.g., at 70°C).[5]



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A generalized workflow for the synthesis of ammonium **niobium oxalate** hydrate.



Characterization Methods

The synthesized ammonium **niobium oxalate** hydrate is typically characterized using a suite of analytical techniques to confirm its crystal structure, morphology, elemental composition, and thermal stability.

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase and determining the crystal structure.

- Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å) is commonly used.
- Sample Preparation: A finely ground powder of the sample is mounted on a sample holder.
- Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-70° with a specific step size and scan speed.
- Data Analysis: The obtained diffraction peaks are compared with standard patterns from databases such as the JCPDS/ICSD to identify the crystalline phase. For detailed structural analysis, Rietveld refinement can be performed.

3.2.2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition behavior of the compound.

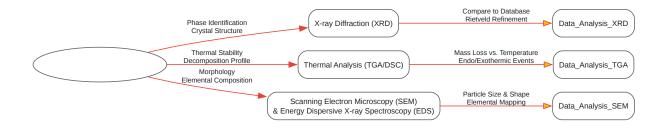
- Instrumentation: A simultaneous TGA/DSC analyzer.
- Experimental Conditions: A known weight of the sample is heated in a controlled atmosphere (e.g., argon or air) at a constant heating rate (e.g., 5 or 10 °C/min).
- Data Analysis: The TGA curve provides information on mass loss as a function of temperature, indicating dehydration and decomposition steps. The DSC curve shows endothermic or exothermic events associated with these processes.

Table 2: Thermal Decomposition Stages of Ammonium Niobium Oxalate Hydrate



Temperature Range (°C)	Mass Loss (%)	Associated Event	Gaseous Products Evolved	Reference
72 - 138	4.4	Dehydration (loss of hydration water)	H₂O	[5]
138 - 188	10.4	Decomposition of coordination water	H₂O	[5]
188 - 207	8.2	Decomposition of ammonium ion	NH₃	[5]
240 - 300	-	Decomposition of oxalate and remaining ammonium	NH3, CO2, CO, H2O	[1]
~600	-	Crystallization of amorphous residue	-	[1]

Note: The exact temperatures and mass losses can vary depending on the specific crystalline form and experimental conditions.



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Workflow for the characterization of ammonium **niobium oxalate** hydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure, synthesis, and characterization of ammonium **niobium oxalate** hydrate. By consolidating quantitative data and experimental protocols, this document serves as a valuable resource for researchers and professionals working with niobium-based materials. A thorough understanding of the crystallography of this precursor is essential for the rational design and synthesis of materials with tailored properties for a wide range of applications. Further research to fully elucidate the crystallographic details of all known phases will continue to advance the field.

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